5beta-Dihydrocortisol 21-Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

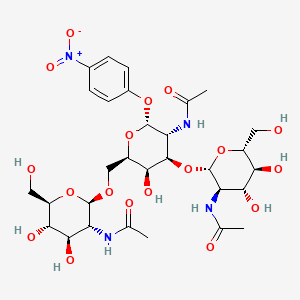

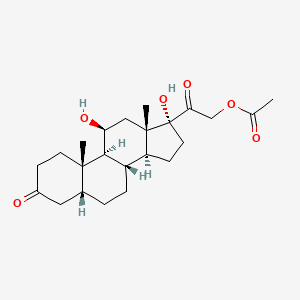

5beta-Dihydrocortisol 21-Acetate is a biochemical compound with the molecular formula C23H34O6 and a molecular weight of 406.51 . It’s used for proteomics research .

Molecular Structure Analysis

The molecular structure of 5beta-Dihydrocortisol 21-Acetate has been determined through spectroscopic evaluation . The compound has a molecular formula of C23H34O6 .Applications De Recherche Scientifique

Understanding Metabolic and Hormonal Pathways

- Research on metabolic syndrome and diabetes has highlighted the significant roles played by corticosteroids and their metabolism. Studies have explored the therapeutic potential of ACE inhibitors for the treatment of hypertension in Type 2 diabetes, which may provide a context for understanding the metabolic effects of related compounds like "5beta-Dihydrocortisol 21-Acetate" (Komers & Komersova, 2000).

Drug Metabolism and Endocrine Disorders

- The role of 11Beta-hydroxysteroid dehydrogenase type 1 in the hypothalamus-pituitary-adrenal axis, metabolic syndrome, and inflammation underscores the importance of understanding steroid metabolism in health and disease. This research could provide a backdrop for studying the specific effects and applications of "5beta-Dihydrocortisol 21-Acetate" (Cooper & Stewart, 2009).

Potential for New Therapeutic Strategies

- Studies exploring the use of prednisone with abiraterone acetate in metastatic castration-resistant prostate cancer highlight the complex interplay between steroid metabolism and therapeutic strategies for managing cancer, which might offer insights into how "5beta-Dihydrocortisol 21-Acetate" could be investigated for similar or related applications (Auchus et al., 2014).

Diagnostic and Biomarker Research

- The exploration of urinary 6beta-hydroxycortisol as a validated test for evaluating drug induction or inhibition mediated through CYP3A in humans and animals underscores the importance of metabolites in diagnosing and understanding drug interactions. This research could be relevant when considering "5beta-Dihydrocortisol 21-Acetate" as a potential marker or agent in pharmacokinetic studies (Galteau & Shamsa, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

[2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16+,17+,18+,20-,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCPGWRDUCWIIR-PMBJRREOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747643 |

Source

|

| Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

CAS RN |

64313-94-6 |

Source

|

| Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/no-structure.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)